2-Cyclopropylidene-1,3-dimethylimidazolidine

Beschreibung

Molecular Architecture and IUPAC Nomenclature

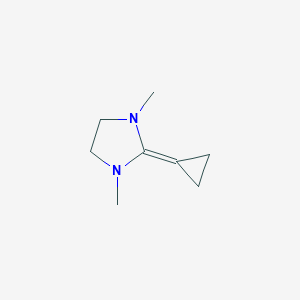

The IUPAC name 2-cyclopropylidene-1,3-dimethylimidazolidine explicitly defines the compound’s structure: a five-membered imidazolidine ring (1,3-dimethyl substitution) fused to a cyclopropylidene group at position 2. The imidazolidine core consists of two nitrogen atoms at positions 1 and 3, each bonded to a methyl group, while the cyclopropylidene moiety introduces a strained three-membered ring with a conjugated double bond. This arrangement creates a bicyclic system with significant ring strain and electron density localized on the imidazolidine nitrogen atoms.

The molecular formula, C₈H₁₂N₂ , derives from the imidazolidine backbone (C₃H₆N₂), the cyclopropylidene substituent (C₃H₄), and two methyl groups (2 × CH₃). The conjugated double bond in the cyclopropylidene group reduces hydrogen count compared to a saturated cyclopropane, contributing to the compound’s planar geometry and nucleophilic character. Key structural parameters include:

The methyl groups at positions 1 and 3 induce steric hindrance, limiting rotational freedom and stabilizing specific conformations. Computational studies highlight the interplay between ring strain and electronic effects, where the cyclopropylidene group enhances electrophilic susceptibility at the imidazolidine nitrogen atoms.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

109153-25-5 |

|---|---|

Molekularformel |

C8H14N2 |

Molekulargewicht |

138.21 g/mol |

IUPAC-Name |

2-cyclopropylidene-1,3-dimethylimidazolidine |

InChI |

InChI=1S/C8H14N2/c1-9-5-6-10(2)8(9)7-3-4-7/h3-6H2,1-2H3 |

InChI-Schlüssel |

CXFAIBTVBKKZGF-UHFFFAOYSA-N |

Kanonische SMILES |

CN1CCN(C1=C2CC2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylidene-1,3-dimethylimidazolidine typically involves the cycloaddition of aryl-substituted 1,2,4-triazines with this compound . The reaction conditions often require specific catalysts and controlled environments to ensure the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the compound is generally produced in research laboratories using advanced organic synthesis techniques. The process involves multiple steps, including the preparation of intermediate compounds and their subsequent cycloaddition reactions.

Analyse Chemischer Reaktionen

Cycloaddition Reactions

The compound exhibits diverse reactivity in cycloaddition reactions, often involving intermediates:

[4+2] Cycloadditions

-

Reaction with triazines : A [4+2] cycloaddition with 3,5,6-triphenyl-1,2,4-triazine produces a zwitterionic intermediate (e.g., 79 ) that undergoes cyclization at higher temperatures, leading to nitrogen elimination and product formation .

-

Stepwise mechanisms : In some cases, cycloadditions proceed via two-step pathways involving diradical or zwitterionic intermediates. For example, reactions with nitroalkenes or fumaric acid esters can yield stereoisomeric products through asynchronous transition states or intermediates .

Hetero Diels-Alder Reactions

-

Reactions with vinyl ethers : Cycloadditions with alkyl vinyl ethers (e.g., 62 ) may involve reversible zwitterionic intermediates (e.g., 67 ), which dissociate and recombine via one-step mechanisms due to conformational constraints .

-

Competing pathways : Reactions with enamine derivatives (e.g., 73 ) yield mixtures of [4+2] and [2+2] cycloadducts, indicating the involvement of zwitterionic intermediates (e.g., 74 ) that enable divergent reaction pathways .

Cyclopropylidene Effect

The cyclopropylidene group influences regioselectivity in dipolar cycloadditions. For example, in reactions with methylenecyclopropane (MCP), the cyclopropylidene effect reduces regioselectivity due to electronic polarization and moderate activation energy differences between competing transition states .

Stepwise vs. Concerted Pathways

-

Zwitterionic intermediates : Reactions in ionic liquids (e.g., 1-butyl-3-methylimidazolium cations) promote stepwise mechanisms with zwitterionic intermediates (e.g., 21 ), altering the typical one-step Diels-Alder pathway .

-

Diradical intermediates : In non-polar cycloadditions (e.g., with 1,2-disubstituted ethene analogues), stereoisomeric diradical intermediates (e.g., 30 ) may form, leading to products with altered stereochemistry .

Solvent and Catalyst Effects

-

Ionic liquids : These can stabilize zwitterionic intermediates, enabling stepwise mechanisms in otherwise one-step reactions (e.g., cycloadditions with 2-aryl-1-nitroethenes) .

-

Lewis acids : Catalysts like boron-based Lewis acids lower activation barriers, enabling cycloadditions at room temperature and altering reaction mechanisms .

Reactivity Factors

-

Steric effects : The methyl groups at positions 1 and 3 increase steric hindrance, influencing regioselectivity and reaction rates.

-

Electronic effects : Polar cycloadditions (e.g., with nitroalkenes) proceed via asynchronous transition states due to electron-withdrawing groups, while non-polar reactions favor diradical intermediates .

Key Reaction Examples

Wissenschaftliche Forschungsanwendungen

Cycloaddition Reactions

One of the primary applications of 2-cyclopropylidene-1,3-dimethylimidazolidine is in cycloaddition reactions. It has been shown to react with various dienophiles to form stable zwitterionic intermediates. For instance, studies have demonstrated its involvement in Diels-Alder reactions with aryl-substituted 1,2,4-triazines, leading to the formation of complex cyclic structures .

Table 1: Summary of Cycloaddition Reactions Involving this compound

Biological Activities

The unique structural characteristics of this compound allow it to exhibit significant biological activities. Nitrogen-containing heterocycles are known for their therapeutic potential; thus, compounds like this compound are being explored for their pharmacological properties.

Recent reviews highlight that nitrogen-based heterocycles are crucial in drug design and development. Over 75% of FDA-approved drugs contain nitrogen heterocycles . The potential applications of this compound could extend into areas such as anti-inflammatory and anticancer therapies.

Case Study: Cycloaddition Mechanisms

A detailed study on the mechanisms of cycloaddition involving this compound revealed that the compound can form zwitterionic intermediates that significantly influence reaction pathways . The formation of these intermediates was confirmed through kinetic studies and spectroscopic methods.

Table 2: Mechanistic Insights from Case Studies

| Study Focus | Findings | Methodology |

|---|---|---|

| Cycloaddition Mechanism | Formation of zwitterionic intermediates | Kinetic studies |

| Reaction Pathways | Influence of ionic liquids on mechanisms | Spectroscopic analysis |

Potential in Drug Development

The exploration of nitrogen-containing heterocycles has led to numerous advancements in medicinal chemistry. Compounds similar to this compound are being investigated for their roles as potential therapeutic agents against various diseases . The ongoing research emphasizes the need for further investigation into the biological activities and therapeutic potentials of such compounds.

Wirkmechanismus

The mechanism of action of 2-Cyclopropylidene-1,3-dimethylimidazolidine primarily involves its reactivity in cycloaddition and substitution reactions. The compound’s unique structure allows it to form stable intermediates and products through zwitterionic mechanisms . These mechanisms are characterized by the formation of prereaction molecular complexes, which then convert to zwitterionic intermediates before cyclizing to the final product.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Reactively Similar Compounds

2-Imino-1,3-dimethylimidazolidine

- Structural Features: Replaces the cyclopropylidene group with an imino (NH) group.

- Reactivity: Lacks the electron-deficient cyclopropylidene moiety, leading to reduced dienophilic activity. Proton affinity (PA) calculations via density functional theory (DFT) reveal a PA of 257.6 kcal/mol, lower than tetramethylguanidine (PA = 262.0 kcal/mol), indicating weaker basicity .

- Key Difference : The absence of the cyclopropylidene group eliminates zwitterion stabilization, precluding participation in stepwise cycloadditions observed in its cyclopropylidene analog .

2,2′-Difluoro-1,3-dimethylimidazolidine

- Structural Features : Contains two fluorine atoms at the 2-position instead of the cyclopropylidene group.

- Reactivity: Functions as a fluorinating agent rather than a dienophile. The electron-withdrawing fluorine atoms enhance electrophilicity but limit π-system conjugation, rendering it unsuitable for cycloadditions .

- Application : Used industrially for fluorinating aromatic compounds (e.g., fluorobenzenes), contrasting with the cyclopropylidene derivative’s role in synthetic organic chemistry .

Nitroalkenes (e.g., 1,1,1-Trifluoro-3-nitroprop-2-ene)

- Reactivity: Act as dienophiles in stepwise [4+2] cycloadditions with enamines, proceeding via zwitterionic intermediates. However, nitroalkenes exhibit higher electrophilicity due to the nitro group’s strong electron-withdrawing effect, enabling faster reaction kinetics compared to 2-cyclopropylidene-1,3-dimethylimidazolidine .

- Stereochemical Outcome : Less steric hindrance allows for more facile cyclization, contrasting with the cyclopropylidene derivative’s requirement for thermal activation to overcome steric barriers .

Tetrafluoroethene (TFE)

- Reactivity : Participates in [2+2] and [2+4] cycloadditions via biradical intermediates stabilized by fluorine atoms. Unlike this compound, TFE’s mechanism lacks zwitterions and instead relies on radical stabilization .

- Product Diversity: Generates competitive adducts (e.g., tetrafluoronorbornene and [2+2] adducts), whereas the cyclopropylidene derivative yields regioselective [4+2] products due to zwitterion-directed pathways .

Comparative Data Table

Key Research Findings

- Zwitterion Stability : The cyclopropylidene group in this compound stabilizes zwitterionic intermediates, enabling their spectroscopic detection—a rarity in stepwise cycloadditions .

- Steric vs. Electronic Effects : Unlike nitroalkenes, which rely on electronic activation, the cyclopropylidene derivative’s reactivity is sterically modulated, requiring thermal energy for cyclization .

- Mechanistic Divergence : While TFE and nitroalkenes proceed via biradical or zwitterionic paths, respectively, the cyclopropylidene derivative’s mechanism is uniquely governed by its bicyclic architecture .

Biologische Aktivität

2-Cyclopropylidene-1,3-dimethylimidazolidine (CPDIM) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of CPDIM, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C10H14N2

- Molecular Weight : 162.23 g/mol

- IUPAC Name : this compound

CPDIM exhibits biological activity primarily through its interactions with various molecular targets. Research indicates that it may function as a:

- Nucleophile : Engaging in cycloaddition reactions with electron-deficient compounds.

- Zwitterionic Intermediate : Acting as a discrete intermediate in several chemical reactions, facilitating the formation of biologically active compounds .

Biological Activity

The biological activity of CPDIM has been investigated in several studies:

Anticancer Activity

Studies have shown that CPDIM derivatives possess anticancer properties. For instance:

- A study demonstrated that CPDIM could inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways .

Antiviral Properties

Research indicates that CPDIM may exhibit antiviral activity:

- In vitro studies have suggested that it can inhibit viral replication, although the exact mechanisms remain to be fully elucidated .

Neuroprotective Effects

CPDIM has been explored for its potential neuroprotective effects:

- Preliminary findings suggest it may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases .

Case Studies and Research Findings

Synthesis and Derivatives

The synthesis of CPDIM involves various methods, including cycloaddition reactions with other organic compounds. Its derivatives are being studied for enhanced biological activities and improved pharmacological profiles.

Synthetic Pathways

- Cycloaddition Reactions : CPDIM can react with different dienophiles to form complex structures with potential biological activities.

- Modification of Functional Groups : Altering substituents on the imidazolidine ring can lead to derivatives with varied biological effects.

Q & A

Q. How do steric and electronic effects influence its reactivity in nucleophilic substitutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.